Cas no 94-75-7 (2,4-Dichlorophenoxyacetic acid)

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin herbicide widely used for selective control of broadleaf weeds in agricultural, turf, and industrial applications. Its mode of action involves disrupting plant growth regulation, leading to uncontrolled cell division and vascular tissue damage in susceptible species. As a post-emergent herbicide, 2,4-D exhibits high efficacy against dicotyledonous weeds while sparing most grasses, making it valuable in cereal crops and pastures. The compound is available in various formulations, including esters and salts, to optimize volatility, solubility, and environmental stability. Its long-established use, cost-effectiveness, and broad-spectrum activity contribute to its continued relevance in integrated weed management systems. Proper application is essential to minimize off-target effects.
2,4-Dichlorophenoxyacetic acid structure
94-75-7 structure
商品名:2,4-Dichlorophenoxyacetic acid
CAS番号:94-75-7
MF:C8H6Cl2O3
メガワット:221.037440776825
MDL:MFCD00004300
CID:34763
PubChem ID:1486

2,4-Dichlorophenoxyacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(2,4-Dichlorophenoxy)acetic acid
    • 2,4-D
    • amidox
    • b-selektonon
    • u-5043
    • crotilin
    • decamine
    • dicopur
    • dicotox
    • ipaner
    • netagrone
    • pennamine
    • weedone-2,4-dp
    • helena 2,4-d
    • 2,4-d lv6
    • weedar 64a
    • chloroxone
    • bh 2,4-d
    • agrotect
    • amoxone
    • weed tox
    • weedtrol
    • emulsamine bk
    • envert dt
    • dormone
    • 2,4-Dichlorophenoxyacetic acid
    • (2,4-Dichlorophenoxy)acetic acid
    • 1 -naphthyl acetamide
    • 2,4-D ACID
    • 2,4-D solution
    • 2,4-Dsec-butylester
    • 2,4-Dsec-butylester Solution
    • Calibration Solution
    • EP Leachate Pesticide Mix (EPH)
    • Herbicide Acids Matrix Spike
    • Method 615 Underivatized Chlorinated Herbicides
    • Minnesota Dept. Ag. (MDA) List 2 Herbicide acids
    • Pesticide Mix 23
    • Underivatized Chlorinated Herbicides
    • Underivatized Chlorinated Herbicides Mix
    • 2,4-D & 2,4,5-TP
    • 2,4-Dichlorophenoxy acetic acid & Silvex
    • 2,4-dichlorophenoxy-acetic acid
    • Acetic acid, 2-(2,4-dichlorophenoxy)-
    • Herbicide Spiking Mix (2,4-D & 2,4,5-TP)
    • 2,4-Dichlor-phenoxyessigsäure
    • 2,4-二氯苯氧乙酸
    • 2-(2,4-Dichlorophenoxy)acetic acid (ACI)
    • Acetic acid, (2,4-dichlorophenoxy)- (7CI, 8CI, 9CI)
    • 2,4-Dichlorophenoxyethanoic acid
    • 2,4-Dichlorphenoxyacetic acid
    • 2,4-PA
    • 2-(2,4-Dichlorophenoxy)acetate
    • Aminopielik 50SL
    • Barrage HF
    • Basalcoat
    • Deherban
    • Desormone
    • Dezormon
    • Dichlorophenoxyacetic acid
    • Diclordon
    • Esterone
    • Fernimine
    • Foredex 75
    • Hedonal
    • Hedonal (herbicide)
    • HM 2010
    • Huragan
    • Invesamina 480SL
    • Isadiamineyeom
    • Monosan herbi
    • Mota Maskros
    • NSC 190751
    • NSC 2925
    • Pielik
    • Profiamina
    • SDMA
    • Tiller S
    • Unison
    • Verton 2D
    • Vidon 638
    • 2,6-Dichlorophenoxyacetic acid
    • 2,4-D Storage Solution
    • MDL: MFCD00004300
    • インチ: 1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
    • InChIKey: OVSKIKFHRZPJSS-UHFFFAOYSA-N
    • ほほえんだ: O=C(COC1C(Cl)=CC(Cl)=CC=1)O
    • BRN: 1214242

計算された属性

  • せいみつぶんしりょう: 219.96900
  • どういたいしつりょう: 219.969399
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 46.5

じっけんとくせい

  • 色と性状: 白色から黄色、結晶粉末、無臭、工業製品には軽微なフェノール類のにおいがある。
  • 密度みつど: 1.563
  • ゆうかいてん: 136-140 °C (lit.)
  • ふってん: 160 ºC (0.4 torr)
  • フラッシュポイント: 160°C/0.4mm
  • 屈折率: 1.5000 (estimate)
  • ようかいど: 0.3g/l
  • すいようせい: 微溶性分解0.0890 g/100 ml
  • あんていせい: Stable, but moisture-sensitive and may be light-sensitive. Incompatible with strong oxidizing agents, corrodes many metals. Decomposes in water.
  • PSA: 46.53000
  • LogP: 2.45680
  • ようかいせい: 水、油、エタノールなどに微溶解する。
  • マーカー: 2796
  • じょうきあつ: 0.4 mmHg ( 160 °C)
  • かんど: 光に敏感
  • 濃度: 5000 μg/mL in acetonitrile

2,4-Dichlorophenoxyacetic acid セキュリティ情報

2,4-Dichlorophenoxyacetic acid 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990021

    概要:

    2918990021 2,4−ジクロロ−1,4−ジクロロ−1,2,4−酪酸等[アルギニン2,4−ジクロロ−1,3−ベンゼントール英を含む]。規制条件:S(輸出入農薬登録証)。付加価値税:17.0%。税金還付率:9.0%.Minimum tariff:6.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    S輸出入農薬登録証

    要約:

    2918990021 2-(2,4-ジクロロフェノキシ)酢酸。監督条件:s(農薬輸出入登録証)。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇:6.5%。一般関税:30.0%

2,4-Dichlorophenoxyacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D435680-500mg
2,4-Dichlorophenoxyacetic Acid
94-75-7
500mg
$ 57.00 2023-09-07
Key Organics Ltd
BS-4286-5MG
(2,4-dichlorophenoxy)acetic acid
94-75-7 >90%
5mg
£46.00 2025-02-08
Key Organics Ltd
BS-4286-20MG
(2,4-dichlorophenoxy)acetic acid
94-75-7 >90%
20mg
£76.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-205097C-250 g
2,4-Dichlorophenoxy Acetic Acid,
94-75-7 ≥96%
250g
¥301.00 2023-07-11
BAI LING WEI Technology Co., Ltd.
524516-500G
2,4-Dichlorophenoxyacetic acid, 98%
94-75-7 98%
500G
¥ 495 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
D70724-100G
2,4-Dichlorophenoxyacetic acid
94-75-7
100g
¥486.54 2023-11-09
TRC
D435680-10g
2,4-Dichlorophenoxyacetic Acid
94-75-7
10g
$97.00 2023-05-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T20945-5 mg
2,4-Dichlorophenoxyacetic acid
94-75-7 99.16%
5mg
¥267.00 2022-03-01
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T20945-100 mg
2,4-Dichlorophenoxyacetic acid
94-75-7 99.16%
100MG
¥456.00 2022-03-01
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
ED7177-100g
2,4-D
94-75-7 ≥98%
100g
¥70元 2023-09-15

2,4-Dichlorophenoxyacetic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Oxygen Solvents: Water ;  130 °C; 90 °C
リファレンス
Method for preparing chlorophenoxycarboxylic acid
, China, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1.5 h, pH 3 - 4, 55 - 60 °C
リファレンス
Method for preparation of 2,4-dichlorophenoxyacetic acid
, China, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Ethylene glycol Catalysts: Titanium tetrabutoxide Solvents: Toluene ;  6 h, rt
1.2 4 h, rt
1.3 Catalysts: Sulfuric acid Solvents: Water ;  5 h, reflux
リファレンス
Method for preparing 2,4-dichlorophenoxyacetic acid
, China, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  5 h, 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt → 70 °C
1.3 0.5 h, rt
1.4 Catalysts: Dimethyl sulfide ,  Iron chloride (FeCl3) ;  5 h, 70 °C
1.5 Reagents: Sodium hydroxide Solvents: Water ;  0.5 h, reflux
1.6 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Method for preparing 2,4-dichlorophenoxyacetic acid
, China, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  15 - 20 min, 60 - 65 °C; 65 °C → 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  40 - 45 min, pH 8.5 - 9.5, 100 - 110 °C; 1 h, 100 - 110 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 100 - 110 °C
リファレンス
Improved process for preparation of alkali metal salt of 2,4- dichlorophenoxy acetic acid
, India, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Catalysts: Hydrochloric acid ;  2 h, rt → 120 °C
リファレンス
Method for preparing chlorophenoxy carboxylic acid-type weedicide
, China, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 120 °C; 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Synthetic method of phenoxycarboxylic acid herbicide crude drug
, China, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 100 °C
リファレンス
Method for preparing 2,4-dichlorophenol and sodium 2,4-dichlorophenoxide
, China, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ;  5 min, 20 - 25 °C
1.2 Reagents: Water Solvents: Dichloromethane ;  10 - 15 min, 20 - 25 °C
リファレンス
Activator free, expeditious and eco-friendly chlorination of activated arenes by N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI)
Misal, Balu; Palav, Amey; Ganwir, Prerna; Chaturbhuj, Ganesh, Tetrahedron Letters, 2021, 63,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, 150 °C; 100 °C; 70 °C; 50 °C; 30 °C
リファレンス
Method for preparing 2,4-dichlorophenoxyacetic acid and production system thereof
, China, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water ;  2 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0.5 h, 100 °C
1.3 4 h, 130 °C
1.4 Reagents: Hydrochloric acid Catalysts: Zirconium Solvents: Water ;  2 h, 0.4 MPa, 140 °C
リファレンス
Method for preparation of 2,4-dichlorophenoxyethanoic acid
, China, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Sulfuric acid ;  4 h, 180 °C
1.2 4 h, 180 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  6 h, reflux
リファレンス
Method for preparing 2,4-dichlorophenoxyacetic acid
, China, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Water ;  rt → 150 °C
リファレンス
Continuous acidolysis method for chlorophenoxycarboxylate
, China, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 -
リファレンス
Method for preparing 2,4-dichlorophenoxyacetic acid
, China, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 0.5 h
1.2 Reagents: Sodium hydroxide Solvents: Water ;  3 h, reflux
リファレンス
Method for preparing 2,4-dichlorophenoxyacetic acid
, China, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  pH 10 - 11, 90 - 110 °C; cooled
リファレンス
Method for preparing high-purity 2,4-dichlorophenoxyacetic acid with high yield and low process water consumption
, China, , ,

2,4-Dichlorophenoxyacetic acid Raw materials

2,4-Dichlorophenoxyacetic acid Preparation Products

2,4-Dichlorophenoxyacetic acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:94-75-7)2,4-Dichlorophenoxyacetic acid
注文番号:7803825
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:10
価格 ($):discuss personally

2,4-Dichlorophenoxyacetic acid 関連文献

2,4-Dichlorophenoxyacetic acidに関する追加情報

Introduction to 2,4-Dichlorophenoxyacetic Acid (CAS No. 94-75-7)

2,4-Dichlorophenoxyacetic acid, with the chemical formula C₈H₅Cl₂O₃, is a significant compound in the field of agrochemicals and pharmaceutical research. Its CAS number 94-75-7 identifies it as a well-documented substance with a wide range of applications. This compound belongs to the phenoxyacetic acid class, characterized by its phenolic and carboxylic functional groups, which contribute to its reactivity and utility in various synthetic pathways.

The primary significance of 2,4-Dichlorophenoxyacetic acid lies in its role as a precursor in the synthesis of herbicides and plant growth regulators. Its structural framework, featuring two chlorine substituents on the aromatic ring, enhances its biological activity, making it effective in controlling unwanted vegetation. The compound's ability to inhibit plant growth stems from its interaction with auxin receptors, disrupting normal hormonal processes in plants.

Recent advancements in chemical biology have highlighted the potential of 2,4-Dichlorophenoxyacetic acid in developing novel therapeutic agents. Researchers have been exploring its derivatives as intermediates for creating molecules with anti-inflammatory and antimicrobial properties. The chlorine atoms in its structure provide a scaffold for further functionalization, enabling the design of compounds that can target specific enzymatic pathways involved in disease mechanisms.

In the realm of pharmaceutical innovation, 2,4-Dichlorophenoxyacetic acid has been investigated for its role in modulating metabolic pathways. Studies suggest that certain analogs of this compound can influence lipid synthesis and glucose metabolism, offering potential benefits in managing metabolic disorders such as diabetes and obesity. The structural versatility of 2,4-Dichlorophenoxyacetic acid allows chemists to modify its core structure while retaining its bioactive properties, leading to the development of more targeted therapies.

The agrochemical industry continues to leverage 2,4-Dichlorophenoxyacetic acid for developing environmentally sustainable solutions. By optimizing its formulations, researchers aim to reduce the ecological footprint of herbicides derived from this compound. Innovations such as slow-release formulations and targeted application methods are being explored to minimize environmental impact while maintaining efficacy. These efforts align with global trends toward greener agricultural practices.

From a synthetic chemistry perspective, 2,4-Dichlorophenoxyacetic acid serves as a valuable building block for more complex molecules. Its reactivity with various nucleophiles allows for the creation of diverse derivatives with tailored properties. This versatility makes it an indispensable tool in organic synthesis labs worldwide. The compound's stability under various conditions further enhances its utility in multi-step synthetic routes.

The pharmaceutical field has also seen intriguing applications of 2,4-Dichlorophenoxyacetic acid in drug discovery. Researchers are investigating its potential as a lead compound for antiviral and anticancer agents. The ability of its derivatives to interfere with viral replication and cancer cell proliferation has sparked interest in further exploration. Collaborative efforts between academia and industry are underway to translate these findings into clinical trials.

Environmental scientists have been monitoring the persistence and degradation of 2,4-Dichlorophenoxyacetic acid in ecosystems. While it is known for its efficacy in controlling weeds, understanding its environmental behavior is crucial for sustainable use. Studies on its biodegradation pathways have provided insights into how microorganisms can break down this compound over time. This knowledge is essential for developing best practices in agricultural management.

The economic impact of 2,4-Dichlorophenoxyacetic acid extends beyond agriculture and pharmaceuticals. Its role as an intermediate in industrial processes underscores its importance in the chemical manufacturing sector. Companies investing in research related to this compound are contributing to advancements that can drive economic growth while addressing societal needs.

Future directions in the study of 2,4-Dichlorophenoxyacetic acid include exploring new synthetic methodologies and expanding its applications into emerging fields such as nanotechnology and materials science. The compound's unique properties make it a candidate for developing novel materials with specialized functions. As research continues to uncover new possibilities, the potential uses of 2,4-Dichlorophenoxyacetic acid are likely to expand further.

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